molecular formula C7H4ClI2NO2 B15175871 Cliodinate CAS No. 69148-12-5

Cliodinate

Cat. No.: B15175871
CAS No.: 69148-12-5
M. Wt: 423.37 g/mol
InChI Key: QWZIGUJYMLBQCY-UHFFFAOYSA-N
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Description

Current literature gaps necessitate caution in defining its exact properties, but its classification implies functional similarities to pyridine or heterocyclic derivatives, which are common in bioactive compounds .

Properties

CAS No.

69148-12-5

Molecular Formula

C7H4ClI2NO2

Molecular Weight

423.37 g/mol

IUPAC Name

(2-chloro-3,5-diiodopyridin-4-yl) acetate

InChI

InChI=1S/C7H4ClI2NO2/c1-3(12)13-6-4(9)2-11-7(8)5(6)10/h2H,1H3

InChI Key

QWZIGUJYMLBQCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=NC=C1I)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cliodinate involves the acetylation of 2-chloro-3,5-diiodopyridine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient production of this compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Cliodinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cliodinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine and iodine atoms into pyridine derivatives.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used as a herbicide to control unwanted vegetation.

Mechanism of Action

The mechanism of action of cliodinate involves its interaction with specific molecular targets in plants. This compound inhibits the growth of plants by interfering with essential biochemical pathways. The chlorine and iodine atoms in this compound play a crucial role in its herbicidal activity by disrupting the normal functioning of plant cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Property Cliodinate (Hypothetical) Clopyralid Clothianidin
Core Structure Undefined (possibly heterocyclic) Pyridine derivative Neonicotinoid (chlorinated thiazole)
Functional Groups Assumed amine/sulfonamide Carboxylic acid, chlorine Nitroamine, chlorothiazolyl
Molecular Weight N/A 192.0 g/mol 249.7 g/mol
Solubility Likely polar 650 mg/L (water, 20°C) 340 mg/L (water, 20°C)

Note: this compound’s structural attributes are inferred from chemical indexing trends ; experimental validation is required.

Functional and Pharmacological Comparison

Parameter This compound Clopyralid Clothianidin
Primary Use Hypothesized herbicide/insecticide Herbicide (broadleaf control) Insecticide (systemic action)
Mode of Action Unknown Auxin mimicry Nicotinic acetylcholine receptor disruption
Efficacy Undocumented High (selective for Asteraceae) High (aphids, beetles)
Toxicity (LD50, rat) N/A >5,000 mg/kg (oral) 448 mg/kg (oral)
Environmental Impact Uncharacterized Moderate persistence High bee toxicity

Sources: Agrochemical databases and toxicity profiles ; gaps in this compound data highlight research needs.

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